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1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine
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Overview
Description
1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine is a compound with a complex structure that includes a pyridine ring substituted with a methyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine typically involves multiple steps. One common method includes the reaction of 2-methyl-6-bromopyridine with 4-methylpiperazine under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-piperazin-1-yl)-ethylamine
- 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid dihydrochloride
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Uniqueness
1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine is unique due to its specific substitution pattern on the pyridine and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and drug development.
Biological Activity
1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine, also known by its CAS number 1956369-46-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C12H21N4 and features a piperazine moiety, which is often associated with various pharmacological activities.
Property | Value |
---|---|
Molecular Weight | 256.78 g/mol |
CAS Number | 1956369-46-2 |
Purity | 95% |
Physical Form | Powder |
Research indicates that the compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions suggest potential applications in treating neurological disorders.
- Dopaminergic Activity : Preliminary studies have shown that derivatives of this compound can modulate dopamine levels, which is crucial in conditions such as Parkinson's disease .
- Serotonergic Activity : The piperazine structure may enhance serotonergic activity, contributing to anxiolytic and antidepressant effects .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits selective binding to serotonin receptors, potentially leading to increased serotonin availability in synaptic clefts. This mechanism could be beneficial in treating mood disorders.
In Vivo Studies
Animal studies have shown that administration of this compound results in significant behavioral changes consistent with enhanced dopaminergic and serotonergic activity. For instance:
- Behavioral Tests : Rodent models treated with the compound displayed reduced anxiety-like behaviors in the elevated plus maze test .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Depression : A study involving chronic administration of this compound in mice showed a marked decrease in depressive-like symptoms as measured by forced swim tests .
- Neuroprotective Effects : Another study indicated that this compound could protect against neurotoxic damage induced by MPTP, a neurotoxin used to model Parkinson's disease in animals. The mechanism was attributed to its ability to enhance dopamine release and reduce oxidative stress .
Properties
Molecular Formula |
C13H22N4 |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C13H22N4/c1-10(14)12-4-5-13(15-11(12)2)17-8-6-16(3)7-9-17/h4-5,10H,6-9,14H2,1-3H3 |
InChI Key |
RBXHIDKSPWAVQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C)C(C)N |
Origin of Product |
United States |
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